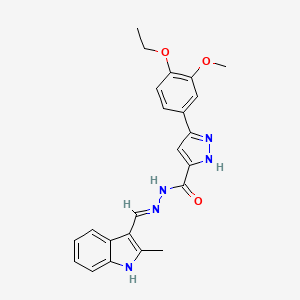

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

描述

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a pyrazole core substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group and at position 5 with a hydrazide-linked (2-methylindol-3-yl)methylene moiety. This structure combines electron-donating substituents (ethoxy and methoxy groups) with an indole system, which is known for its role in bioactive molecules.

属性

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-4-31-21-10-9-15(11-22(21)30-3)19-12-20(27-26-19)23(29)28-24-13-17-14(2)25-18-8-6-5-7-16(17)18/h5-13,25H,4H2,1-3H3,(H,26,27)(H,28,29)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILQTANINBZXFY-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.

- Chemical Formula : C23H23N5O3

- Molecular Weight : 417.46 g/mol

- CAS Number : 1285537-65-6

- Density : 1.30 ± 0.1 g/cm³ (predicted)

- pKa : 8.63 ± 0.46 (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . A notable study evaluated various derivatives for their efficacy against pathogenic bacteria:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide | 0.25 μg/mL | 0.50 μg/mL |

| Control (Staphylococcus aureus) | 0.22 μg/mL | 0.45 μg/mL |

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with a reduction in biofilm formation noted, which is critical in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

These results indicate that the compound exhibits significant cytotoxic effects, making it a candidate for further development as an anticancer agent.

The mechanism behind the biological activities of this compound is believed to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. Pyrazole derivatives are known to interact with various molecular targets, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced tumor growth.

- Src Kinase : A critical player in cancer metastasis.

In vitro studies suggest that the compound may inhibit these pathways, contributing to its anticancer effects .

Case Studies

Case Study 1 : A study published in Nature explored a series of pyrazole derivatives, including our compound, demonstrating their capacity to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2 : Another investigation focused on the antimicrobial properties where compounds similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide were evaluated against resistant strains of bacteria, showing promising results in overcoming resistance mechanisms .

科学研究应用

Anticancer Activity

Research indicates that derivatives of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide exhibit potent cytotoxic activity against several human cancer cell lines. Notably, compounds derived from this structure have shown enhanced antiproliferative effects compared to standard chemotherapeutics such as 5-fluorouracil. Specific studies have demonstrated that these compounds can effectively arrest the cell cycle at the S phase, indicating their potential as effective anticancer agents .

Antiviral Properties

Recent studies have explored the antiviral potential of pyrazole derivatives, including (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide. These compounds have shown efficacy against various viral targets, including HIV and other RNA viruses. The mechanism involves inhibition of viral replication through interference with key enzymatic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in managing conditions characterized by excessive inflammation. The underlying mechanisms may involve modulation of inflammatory cytokines and pathways, although detailed studies are required to elucidate these mechanisms fully .

Case Studies

化学反应分析

Condensation Reactions

The carbohydrazide moiety participates in Schiff base formation and nucleophilic additions :

- With aldehydes/ketones : Forms hydrazones under mild acidic conditions (e.g., acetic acid) .

- With active methylene compounds : Reacts with malononitrile or ethyl cyanoacetate to yield pyrazolo[3,4-d]pyrimidines .

Example Reaction :

Oxidation and Reduction

- Oxidation :

- Reduction :

Cyclization and Heterocycle Formation

Under dehydrating agents (POCl, PO), the compound forms fused heterocycles:

- 1,3,4-Oxadiazoles : Cyclization with CS in alkaline medium .

- Pyrazolo[3,4-d]pyridazines : Reaction with hydrazine derivatives .

Notable Cyclization Pathway :

Electrophilic Substitution on the Aromatic Rings

- Indole ring :

- Phenyl ring :

Hydrolysis and Stability

- Acidic hydrolysis (HCl, reflux): Cleaves the hydrazone bond, regenerating the aldehyde and carbohydrazide .

- Basic hydrolysis (NaOH): Degrades the pyrazole ring, forming substituted anilines .

Stability Data :

| Condition | Degradation Products |

|---|---|

| pH < 3 (HCl) | 2-Methyl-1H-indole-3-carbaldehyde |

| pH > 10 (NaOH) | 4-Ethoxy-3-methoxyphenylacetic acid |

相似化合物的比较

Structural Variations in Pyrazole-Carbohydrazide Derivatives

The target compound belongs to a broader class of pyrazole-carbohydrazides, which exhibit structural diversity primarily in their aryl and hydrazide-linked substituents. Key analogs include:

Key Observations :

- Electron-Donating vs.

- Aromatic Systems : The indole moiety in the target compound may confer unique binding interactions in biological systems, distinct from naphthyl or benzylidene groups in analogs .

Computational and Spectroscopic Insights

Molecular Docking and Binding Affinities

- AutoDock Vina Studies : Analogs with indole or naphthyl groups (e.g., Target, Analog 1) show higher binding affinities (−9.1 to −10.3 kcal/mol) to enzymes like cyclooxygenase-2 (COX-2) compared to simpler aryl derivatives .

- DFT Analysis : HOMO-LUMO gaps (~4.1–4.5 eV) indicate moderate reactivity, with Mulliken charges highlighting nucleophilic sites at hydrazide nitrogen atoms .

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。